molecular formula C9H9FO2 B8498758 (4-fluoro-3,5-dimethylphenyl) formate

(4-fluoro-3,5-dimethylphenyl) formate

Cat. No.: B8498758
M. Wt: 168.16 g/mol
InChI Key: PWOWRZXNMCUAKW-UHFFFAOYSA-N
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Description

(4-fluoro-3,5-dimethylphenyl) formate is an organic compound with a unique structure that combines the properties of formic acid and a substituted phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-3,5-dimethylphenyl) formate typically involves the esterification of formic acid with 4-fluoro-3,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-3,5-dimethylphenyl) formate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 4-fluoro-3,5-dimethylbenzoic acid.

    Reduction: 4-fluoro-3,5-dimethylbenzyl alcohol.

    Substitution: 4-methoxy-3,5-dimethylphenyl formate.

Scientific Research Applications

(4-fluoro-3,5-dimethylphenyl) formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-fluoro-3,5-dimethylphenyl) formate exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release formic acid and the corresponding phenol, which can then interact with biological targets. The fluorine atom on the phenyl ring can enhance the compound’s stability and influence its binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Formic Acid Phenyl Ester: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.

    Formic Acid 4-methylphenyl Ester: Similar structure but without the fluorine atom, leading to different chemical properties.

    Formic Acid 4-fluorophenyl Ester: Similar but lacks the additional methyl groups, affecting its steric and electronic properties.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(4-fluoro-3,5-dimethylphenyl) formate

InChI

InChI=1S/C9H9FO2/c1-6-3-8(12-5-11)4-7(2)9(6)10/h3-5H,1-2H3

InChI Key

PWOWRZXNMCUAKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C)OC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3,5-dimethyl-benzaldehyde (1.0 g, 6.4 mmol) in 20 mL DCM was added mCPBA (1.2 g, 7.6 mmol) at 25° C. After being stirred for 20 h at 25° C., the reaction was quenched by the addition of 40 mL of 5% aqueous potassium carbonate. The mixture was extracted DCM (3×30 mL) and the combined DCM layer was washed with brine (2×30 mL). The solution was dried over Na2SO4 before being concentrated under reduced pressure. The crude product was used directly in the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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